![molecular formula C8H17NO2 B1289761 3-Morpholin-4-ylbutan-1-ol CAS No. 35806-22-5](/img/structure/B1289761.png)
3-Morpholin-4-ylbutan-1-ol
Overview
Description
3-Morpholin-4-ylbutan-1-ol is a compound that is structurally related to morpholine derivatives, which are known for their applications in the synthesis of biologically active compounds. Morpholine and its derivatives are often used as pharmacophores and intermediates in the development of drugs targeting various pathways, such as the PI3K-AKT-mTOR pathway, which is significant in cancer research . The morpholine ring is a versatile moiety that can adopt specific conformations favorable for interactions with biological targets .
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps, including oxidative polycondensation reactions, rearrangements, condensations, and nucleophilic substitution reactions . For instance, the synthesis of oligo-2-[(4-morpholin-4-yl-phenyl)imino]methylphenol (O-2-MPIMP) was achieved using air O2 and NaOCl oxidants in an alkaline medium, with the structure characterized by various spectroscopic techniques . Another example is the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which was synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through a series of reactions .
Molecular Structure Analysis
Morpholine derivatives exhibit diverse molecular structures, with the morpholine ring often adopting a chair conformation. The structural analysis of these compounds is typically performed using spectroscopic methods such as NMR, FT-IR, and UV-vis . For example, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione revealed a dihedral angle between the benzothiazole and morpholine planes and a chair conformation of the morpholine ring .
Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions, including interactions with metal ions to form oligomer-metal complex compounds . These compounds can also undergo reactions with Grignard reagents to afford tertiary aminoalkanols, which can be further processed into hydrochlorides with potential antitumor activity . The reactivity of these derivatives is influenced by their electronic properties, such as the HOMO-LUMO energy gaps .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as molecular weight, polydispersity index, and conductivity, are determined using techniques like size exclusion chromatography and solid conductivity measurements . Theoretical and spectroscopic studies provide insights into properties like bond angles, bond lengths, and mulliken charges . Additionally, the crystal structure analysis can reveal hydrogen bonding interactions and other stabilizing forces within the compound .
properties
IUPAC Name |
3-morpholin-4-ylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2-5-10)9-3-6-11-7-4-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNVZWRSIWZAAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602102 | |
Record name | 3-(Morpholin-4-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35806-22-5 | |
Record name | 3-(Morpholin-4-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35806-22-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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